molecular formula C7H13N3O B1283950 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide CAS No. 15029-55-7

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide

Cat. No.: B1283950
CAS No.: 15029-55-7
M. Wt: 155.2 g/mol
InChI Key: UUVCUMFMVKBSJA-UHFFFAOYSA-N
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Description

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is an organic compound with the molecular formula C₇H₁₃N₃O It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH₂) attached to a dimethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaminoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and thiophenes, which are of interest due to their biological activities .

Mechanism of Action

The mechanism of action of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in nucleophilic substitution and condensation reactions suggests its potential to modulate enzyme activities and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activities. The presence of the dimethylaminoethyl chain differentiates it from other cyanoacetamide derivatives, potentially leading to unique interactions with biological targets and distinct chemical reactivity .

Properties

IUPAC Name

2-cyano-N-[2-(dimethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10(2)6-5-9-7(11)3-4-8/h3,5-6H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCUMFMVKBSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556887
Record name 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-55-7
Record name 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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